![molecular formula C12H14BrClO B1368615 1-(3-Bromophenyl)-6-chloro-1-oxohexane CAS No. 898766-96-6](/img/structure/B1368615.png)
1-(3-Bromophenyl)-6-chloro-1-oxohexane
Overview
Description
1-(3-Bromophenyl)-6-chloro-1-oxohexane is an organic compound that has been studied for its potential applications in various scientific fields. It is a colorless, crystalline solid with a molecular formula of C7H7BrClO and a molecular weight of 221.5 g/mol. The compound has a melting point of 65-66°C and is soluble in most organic solvents.
Scientific Research Applications
Synthetic Applications in Chemistry
- The compound's structural similarity to phosphonic acids, known for their versatile applications in the synthesis of bioactive properties (drug, pro-drug), surface functionalization, and analytical purposes, suggests potential utility in related fields (Sevrain et al., 2017).
Application in Material Sciences
- The brominated component of the compound could indicate its relevance in the study of novel brominated flame retardants (NBFRs), given the growing research interest in their occurrence, environmental fate, and toxicity (Zuiderveen et al., 2020).
Application in Environmental Studies
- Given the brominated nature of 1-(3-Bromophenyl)-6-chloro-1-oxohexane, it may be pertinent to the study of environmental concentrations and toxicology of brominated compounds like 2,4,6-tribromophenol (TBP), which are widely produced and found ubiquitously in the environment (Koch & Sures, 2018).
Application in Health and Safety Assessments
- The compound's brominated structure may also render it significant in the context of health assessments of related chemicals, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which share similar toxicological profiles and environmental presence (Mennear & Lee, 1994).
Mechanism of Action
Target of Action
A similar compound, 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline, is known to targetmitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Pharmacokinetics
A related compound, 1-(3′-bromophenyl)-heliamine, was found to be quickly absorbed into the blood circulatory system . The metabolite characterization of this compound was performed using UHPLC-Q-Orbitrap-MS .
properties
IUPAC Name |
1-(3-bromophenyl)-6-chlorohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClO/c13-11-6-4-5-10(9-11)12(15)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGFTRVMOQSYHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642206 | |
Record name | 1-(3-Bromophenyl)-6-chlorohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-6-chloro-1-oxohexane | |
CAS RN |
898766-96-6 | |
Record name | 1-(3-Bromophenyl)-6-chlorohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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